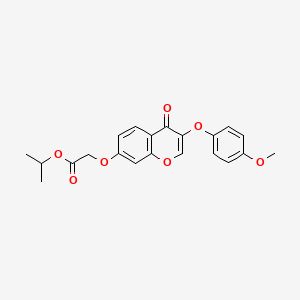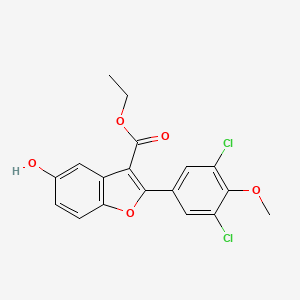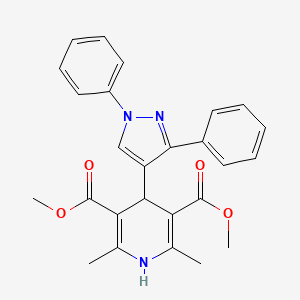![molecular formula C24H22N2O3 B11629848 2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-éthoxy-4-[4-(4-méthoxyphényl)-5-phényl-1H-imidazol-2-yl]phénol est un composé organique complexe appartenant à la classe des dérivés de l’imidazole. Ce composé se caractérise par la présence d’un cycle imidazole, qui est un cycle à cinq chaînons contenant deux atomes d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-éthoxy-4-[4-(4-méthoxyphényl)-5-phényl-1H-imidazol-2-yl]phénol implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la condensation d’amines primaires avec les aldéhydes correspondants dans le méthanol, suivie de la réduction des bases de Schiff résultantes par le borohydrure de sodium dans le méthanol et le dichlorométhane à température ambiante . Une autre approche implique l’utilisation d’halogénures d’aryle, de chlorure de cuivre, d’hydroxyde de potassium, d’éthylène glycol et de diméthylsulfoxyde (DMSO) dans un bain d’huile préchauffé à 120 °C pendant 24 heures .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-éthoxy-4-[4-(4-méthoxyphényl)-5-phényl-1H-imidazol-2-yl]phénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe phénolique peut être oxydé pour former des quinones.
Réduction : Le cycle imidazole peut être réduit dans des conditions spécifiques.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe phénolique peut donner des quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
Le 2-éthoxy-4-[4-(4-méthoxyphényl)-5-phényl-1H-imidazol-2-yl]phénol a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : La structure unique du composé lui permet d’interagir avec les macromolécules biologiques, ce qui le rend utile dans les études biochimiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-éthoxy-4-[4-(4-méthoxyphényl)-5-phényl-1H-imidazol-2-yl]phénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle imidazole peut se lier aux ions métalliques et aux enzymes, influençant ainsi leur activité. Les groupes phénolique et éther peuvent participer aux liaisons hydrogène et aux interactions hydrophobes, affectant l’activité biologique globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzimidazoles : Composés contenant un cycle benzène fusionné à un cycle imidazole.
Imidazoles phénoliques : Composés comportant des groupes phénolique et imidazole.
Unicité
Le 2-éthoxy-4-[4-(4-méthoxyphényl)-5-phényl-1H-imidazol-2-yl]phénol est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes phénolique et éther. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, le différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C24H22N2O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-ethoxy-4-[5-(4-methoxyphenyl)-4-phenyl-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C24H22N2O3/c1-3-29-21-15-18(11-14-20(21)27)24-25-22(16-7-5-4-6-8-16)23(26-24)17-9-12-19(28-2)13-10-17/h4-15,27H,3H2,1-2H3,(H,25,26) |
Clé InChI |
LURDZWJANOLDLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-benzyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11629767.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11629772.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629773.png)

![N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide](/img/structure/B11629780.png)
![Butyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11629785.png)
![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11629793.png)
![4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629806.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629830.png)
methanolate](/img/structure/B11629835.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)

